4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Kinase inhibitor Structure-activity relationship Pyrazolo[1,5-a]pyrimidine

4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (CAS 900270-14-6; molecular formula C19H22N4O; molecular weight 322.40 g/mol) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class of fused N-heterocycles. Compounds in this class are widely studied as ATP-competitive kinase inhibitors, particularly against PI3K, KDR/VEGFR2, and other oncology-relevant targets.

Molecular Formula C19H22N4O
Molecular Weight 322.412
CAS No. 900270-14-6
Cat. No. B2369744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
CAS900270-14-6
Molecular FormulaC19H22N4O
Molecular Weight322.412
Structural Identifiers
SMILESCCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCOCC4
InChIInChI=1S/C19H22N4O/c1-3-16-18(15-7-5-4-6-8-15)19-20-14(2)13-17(23(19)21-16)22-9-11-24-12-10-22/h4-8,13H,3,9-12H2,1-2H3
InChIKeyUYCBGASBELPYQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (CAS 900270-14-6) – Structural Identity and Class Context


4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (CAS 900270-14-6; molecular formula C19H22N4O; molecular weight 322.40 g/mol) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class of fused N-heterocycles . Compounds in this class are widely studied as ATP-competitive kinase inhibitors, particularly against PI3K, KDR/VEGFR2, and other oncology-relevant targets [1]. The core scaffold comprises a pyrazole ring fused to a pyrimidine, with characteristic substitutions at positions 2, 3, 5, and 7. In this specific compound, the 7-position bears a morpholine ring—a common solubilizing and potency-modulating group in kinase inhibitor design—while the 2-position carries an ethyl group, distinguishing it from close methyl- or hydrogen-substituted analogs [2].

Why 4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine Cannot Be Interchanged with Close-In Analogs


Within the pyrazolo[1,5-a]pyrimidine series, even single-atom variations at the 2-position profoundly alter kinase selectivity profiles and physicochemical properties. The 2-ethyl substituent in this compound introduces greater steric bulk and lipophilicity compared to the 2-methyl or 2-unsubstituted analogs, which may affect ATP-binding pocket occupancy, residence time, and off-target liability [1]. In a structurally analogous series evaluated in BindingDB, 4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (2-methyl variant) exhibited an IC50 of 64,000 nM against eukaryotic translation initiation, while 4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (2-unsubstituted variant) showed an EC50 of 67,500 nM at the nuclear hormone receptor daf-12, demonstrating that subtle substituent changes redirect target engagement [2][3]. Generic substitution without experimental validation therefore risks selecting a compound with divergent pharmacology, solubility, and metabolic stability, compromising experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for 4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (CAS 900270-14-6)


Position-2 Substituent Divergence: 2-Ethyl vs. 2-Methyl Analog Target Engagement Shift

The 2-ethyl substituent differentiates this compound from the commercially prevalent 2-methyl analog, 4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine. In a eukaryotic translation initiation assay, the 2-methyl analog registered an IC50 of 64,000 nM (64 µM), establishing a quantitative baseline for the class [1]. The 2-ethyl modification increases steric volume (Taft Es value: ethyl ≈ -0.07 vs. methyl = 0.00) and lipophilicity (π contribution: ethyl ≈ +1.0 vs. methyl ≈ +0.5), which is predicted to alter ATP-pocket shape complementarity and modulate selectivity across the kinome [2]. While direct IC50 data for the 2-ethyl compound are not publicly available, the established class SAR indicates that the 2-ethyl variant should be treated as a distinct chemical entity with its own target engagement profile.

Kinase inhibitor Structure-activity relationship Pyrazolo[1,5-a]pyrimidine

Morpholine-7 Substitution vs. 7-Keto Analog: A Critical Functional Group Exchange

The 7-morpholine group in the target compound distinguishes it from the 7-keto analog, 2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 900890-20-2, MW 253.3 g/mol, cLogP ≈ 2.50) . The morpholine ring introduces a tertiary amine (pKa ≈ 8.0) that is protonatable at physiological pH, increasing aqueous solubility compared to the neutral, hydrogen-bond-accepting keto group. The 7-keto analog has a calculated logS of approximately -2.79, while the morpholine-bearing target compound is expected to exhibit improved solubility based on the introduction of an ionizable center [1]. Additionally, the morpholine oxygen serves as a hydrogen bond acceptor, potentially engaging the kinase hinge region differently than the keto oxygen, which may translate to altered binding kinetics.

Kinase inhibitor design Hydrogen bonding Solubility optimization

Kinase Profiling Context: PI3Kδ Inhibitor Pharmacophore Alignment

The 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine scaffold is a recognized pharmacophore for selective PI3Kδ inhibition, as documented in patent PL236355B1, where the R1 substituent (corresponding to the 2-position) is explicitly claimed to influence isoform selectivity [1]. The 2-ethyl-5-methyl-3-phenyl substitution pattern in the target compound places it within this IP-protected chemical space. Benchmark PI3Kδ inhibitors from this series with optimized 2-position substituents achieve IC50 values in the low nanomolar range (e.g., 4–9 nM against KDR/VEGFR2 for structurally related morpholine-bearing pyrazolo[1,5-a]pyrimidines in BindingDB BDBM5409 and BDBM5410) [2]. While the target compound's specific PI3Kδ IC50 is not publicly disclosed, its structural alignment with the patent-defined pharmacophore supports its use as a tool compound for PI3Kδ-mediated pathway interrogation, provided that users independently verify potency in their assay system.

PI3K delta inhibitor Kinase selectivity Immunology

Recommended Application Scenarios for 4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine in Research and Early Discovery


PI3Kδ Isoform Selectivity Profiling in Immuno-Oncology Research

This compound is best deployed as a tool compound for probing PI3Kδ-dependent signaling in immune cell assays (e.g., B-cell receptor signaling, neutrophil chemotaxis), where the 2-ethyl substituent may confer a selectivity window distinct from 2-methyl or 2-unsubstituted analogs, as inferred from patent PL236355B1 substituent claims [1]. Researchers should benchmark against a structurally characterized PI3Kδ inhibitor (e.g., idelalisib or a published pyrazolo[1,5-a]pyrimidine from the same patent family) to quantify differential isoform selectivity.

Structure-Activity Relationship (SAR) Expansion at the 2-Position of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Medicinal chemistry teams engaged in lead optimization of pyrazolo[1,5-a]pyrimidine kinase inhibitors should procure this compound as part of a systematic 2-position scan (ethyl vs. methyl vs. hydrogen vs. isopropyl). The BindingDB data for the 2-methyl analog (IC50 = 64,000 nM) provides a quantitative comparator for evaluating the impact of ethyl substitution on potency and selectivity [2]. This compound enables direct head-to-head comparison within the same assay platform.

Solubility-Limited Assay Rescue in Biochemical Kinase Screens

For high-concentration biochemical kinase assays where the 7-keto analog (2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, cLogP 2.50, logS -2.79) exhibits precipitation or false-negative results due to limited solubility, the 7-morpholine variant offers improved aqueous solubility via the protonatable tertiary amine (pKa ≈ 8.0) . This makes it a superior choice for dose-response experiments requiring compound concentrations above 50 µM.

Chemical Probe for Eukaryotic Translation Initiation Studies

Given that the structurally analogous 2-methyl compound (BDBM48546) demonstrated activity in a eukaryotic translation initiation assay (IC50 = 64,000 nM), this 2-ethyl variant may serve as a comparative probe to investigate the steric and lipophilic determinants of translation initiation inhibition [2]. Researchers studying eIF4F complex assembly or cap-dependent translation should include this compound alongside the 2-methyl comparator to map the SAR landscape at this target.

Quote Request

Request a Quote for 4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.